H-Tyr-OMe

Description

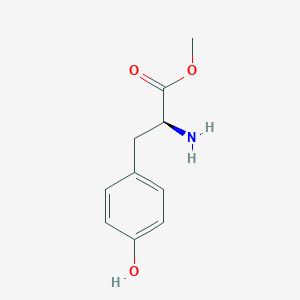

Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2S)-2-amino-3-(4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9,12H,6,11H2,1H3/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWZPENIJLUWBSY-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=C(C=C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40148354 |

Source

|

| Record name | Tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Tyrosine methylester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1080-06-4 |

Source

|

| Record name | L-Tyrosine, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1080-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tyrosine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tyrosine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40148354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl L-tyrosinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL L-TYROSINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WR2XY2Y23P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tyrosine methylester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Endogenous Metabolite H-Tyr-OMe: A Technical Guide to its Putative Role in Cellular Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tyr-OMe (L-Tyrosine methyl ester) is an endogenous metabolite derived from the essential amino acid L-Tyrosine. While the physiological roles of L-Tyrosine as a precursor for neurotransmitters and hormones are well-established, the specific functions of its methylated form, H-Tyr-OMe, remain largely unexplored. This technical guide synthesizes the current, albeit limited, understanding of H-Tyr-OMe and extrapolates its potential roles in cellular pathways based on the known metabolism of tyrosine and its derivatives. We present putative metabolic fates, potential signaling implications, and detailed experimental protocols to facilitate further investigation into this intriguing molecule. The information is intended to serve as a foundational resource for researchers aiming to elucidate the precise functions of H-Tyr-OMe in health and disease.

Introduction to H-Tyr-OMe

H-Tyr-OMe is the methyl ester of the amino acid L-Tyrosine. As an endogenous metabolite, it is presumed to be formed and hydrolyzed within the cellular environment. The addition of a methyl group to the carboxyl end of L-Tyrosine alters its chemical properties, potentially influencing its transport across cellular membranes, its affinity for enzymes, and its overall metabolic fate. Understanding the cellular pathways involving H-Tyr-OMe could unveil novel regulatory mechanisms and present new therapeutic targets.

Putative Cellular Metabolism of H-Tyr-OMe

Direct evidence for the specific metabolic pathways of H-Tyr-OMe is scarce. However, based on general enzymatic reactions involving esters and amino acid derivatives, we can propose a putative metabolic scheme.

Formation of H-Tyr-OMe

The precise enzyme responsible for the methylation of L-Tyrosine to H-Tyr-OMe in mammalian cells is not yet identified. It is hypothesized that a specific or promiscuous methyltransferase could catalyze this reaction, utilizing S-adenosyl-L-methionine (SAM) as a methyl donor.

Hydrolysis of H-Tyr-OMe

It is highly probable that H-Tyr-OMe is hydrolyzed back to L-Tyrosine by intracellular esterases. This hydrolysis would release L-Tyrosine, which can then enter its well-established metabolic pathways. The rate of this hydrolysis is a critical factor in determining the intracellular concentration and potential signaling window of H-Tyr-OMe.

Alternative Metabolic Fates

One study has demonstrated that L-tyrosine methyl ester can be a substrate for Rhodotorula glutinis phenylalanine/tyrosine ammonia (B1221849) lyase (PTAL), leading to the formation of the methyl ester of p-hydroxycinnamic acid.[1] While this was observed in a yeast-derived enzyme, it raises the possibility of analogous enzymatic conversions in mammalian systems.

A proposed metabolic pathway for H-Tyr-OMe is depicted below:

Potential Roles in Cellular Signaling

The direct signaling roles of H-Tyr-OMe are currently unknown. However, we can speculate on potential mechanisms based on its structure and the behavior of related molecules.

Modulation of L-Tyrosine Transport

One intriguing finding is that L-Tyrosine esters can stimulate the transport of L-Tyrosine into cells, primarily through the ASC (Alanine, Serine, Cysteine-preferring) system.[2] This suggests that H-Tyr-OMe could act as a modulator of intracellular L-Tyrosine availability. By transiently increasing L-Tyrosine uptake, H-Tyr-OMe could indirectly influence the rate of catecholamine and thyroid hormone synthesis.

The proposed workflow for investigating this modulation is as follows:

References

- 1. Rhodotorula glutinis Phenylalanine/Tyrosine Ammonia Lyase Enzyme Catalyzed Synthesis of the Methyl Ester of para-Hydroxycinnamic Acid and its Potential Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition by analogues of L-tyrosine transport by B16/F10 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Properties of L-Tyrosine Methyl Ester (H-Tyr-OMe) for Identification: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of L-Tyrosine methyl ester (H-Tyr-OMe), a crucial derivative of the amino acid tyrosine often utilized in peptide synthesis and studied as an endogenous metabolite. This document aims to serve as a detailed reference for the identification and characterization of H-Tyr-OMe using various spectroscopic techniques.

Introduction

L-Tyrosine methyl ester (H-Tyr-OMe) is a chemically modified version of the amino acid L-tyrosine, where the carboxylic acid group is esterified with a methyl group. This modification is frequently employed in solid-phase peptide synthesis (SPPS) to protect the C-terminus during peptide chain elongation. Furthermore, as an endogenous metabolite, understanding its spectroscopic signature is vital for metabolomic studies and in the context of diseases related to tyrosine metabolism. Accurate identification of H-Tyr-OMe is paramount for quality control in synthetic processes and for its detection in biological matrices. This guide details the key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data for H-Tyr-OMe

The following tables summarize the key quantitative data obtained from various spectroscopic analyses of H-Tyr-OMe and its closely related derivatives. These values serve as a benchmark for the identification and verification of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of H-Tyr-OMe.

Table 1: ¹H NMR Spectroscopic Data for L-Tyrosine Methyl Ester Hydrochloride in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.51 | s | - | Phenolic -OH |

| 8.65 | s | - | -NH₃⁺ |

| 7.00 | d | 8.4 | Aromatic C2-H, C6-H |

| 6.72 | d | 8.4 | Aromatic C3-H, C5-H |

| 4.15 | t | 6.6 | α-CH |

| 3.65 | s | - | -OCH₃ |

| 3.05 - 2.95 | m | - | β-CH₂ |

s = singlet, d = doublet, t = triplet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data (Predicted and from Related Compounds)

| Chemical Shift (δ) ppm | Assignment |

| ~173 | C=O (Ester) |

| ~156 | C4 (Aromatic, C-OH) |

| ~130 | C2, C6 (Aromatic) |

| ~128 | C1 (Aromatic) |

| ~115 | C3, C5 (Aromatic) |

| ~55 | α-CH |

| ~52 | -OCH₃ |

| ~37 | β-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in H-Tyr-OMe.

Table 3: Key IR Absorption Bands for L-Tyrosine Methyl Ester (as Hydrochloride Salt, KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Strong, Broad | O-H stretch (phenolic), N-H stretch (-NH₃⁺) |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | C=O stretch (ester) |

| ~1610, ~1515, ~1450 | Medium | C=C stretch (aromatic ring) |

| ~1240 | Strong | C-O stretch (ester and phenol) |

| ~830 | Strong | p-substituted benzene (B151609) C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of H-Tyr-OMe.

Table 4: Mass Spectrometry Data for H-Tyr-OMe

| Technique | Ion Mode | Precursor m/z | Key Fragment Ions (m/z) |

| ESI-MS | Positive | 196.1 ([M+H]⁺) | 179.2, 136.1, 107.1 |

| GC-MS | - | 195 (M⁺) | 107, 77 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for detecting the aromatic phenol (B47542) chromophore in H-Tyr-OMe.

Table 5: UV-Vis Spectroscopic Data for H-Tyr-OMe

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Water/Ethanol | ~275 | ~1400 M⁻¹cm⁻¹ |

| ~222 | - |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy

-

Sample Preparation: For ¹H and ¹³C NMR, dissolve 5-10 mg of H-Tyr-OMe hydrochloride in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of H-Tyr-OMe with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of H-Tyr-OMe (approximately 10-100 µM) in a suitable solvent system such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.

-

Acquisition:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen, at a flow rate appropriate for the instrument.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: m/z 50-500.

-

-

Tandem MS (MS/MS): For fragmentation analysis, the precursor ion ([M+H]⁺ at m/z 196.1) is isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a solution of H-Tyr-OMe in a UV-transparent solvent (e.g., water, ethanol, or methanol) at a concentration that gives an absorbance reading between 0.1 and 1.0 (typically in the micromolar range).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Acquisition:

-

Wavelength Range: 200-400 nm.

-

Blank: Use the same solvent as used for the sample as a blank to zero the absorbance.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualization of Workflows and Pathways

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

H-Tyr-OMe is a common starting material for the synthesis of peptides containing a C-terminal tyrosine residue. The following diagram illustrates a typical Fmoc-based solid-phase peptide synthesis workflow.

Caption: Workflow for Fmoc-based solid-phase peptide synthesis starting with H-Tyr-OMe.

Biological Pathway: Tyrosine Metabolism

Tyrosine is a precursor to several important biomolecules, including neurotransmitters and hormones. While the direct metabolic fate of H-Tyr-OMe in vivo is less characterized, it is closely linked to the central tyrosine metabolic pathways.

Caption: Overview of major metabolic pathways involving L-Tyrosine.

Conclusion

The spectroscopic data and protocols presented in this guide provide a robust framework for the unequivocal identification and characterization of H-Tyr-OMe. The combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy offers complementary information that, when used in conjunction, can confirm the structure and purity of this important tyrosine derivative. The provided workflows illustrate its significance in both synthetic and biological contexts, highlighting the need for reliable analytical methods for its study.

An In-depth Technical Guide to the Chemical Structure and Reactivity of L-Tyrosine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of L-Tyrosine methyl ester. It is intended to be a valuable resource for researchers and professionals involved in peptide synthesis, drug discovery, and medicinal chemistry.

Chemical Structure and Properties

L-Tyrosine methyl ester is the methyl ester derivative of the amino acid L-tyrosine. The esterification of the carboxylic acid group modifies its physical and chemical properties, making it a key building block in synthetic chemistry. It is most commonly available as its hydrochloride salt, which enhances its stability and handling.

The structure consists of a central chiral carbon atom bonded to an amino group, a hydrogen atom, a methyl ester group, and a 4-hydroxybenzyl side chain. This trifunctional nature (amino group, ester group, and phenolic hydroxyl group) is central to its reactivity.

Physicochemical Properties

The following table summarizes the key physicochemical properties of L-Tyrosine methyl ester and its hydrochloride salt.

| Property | L-Tyrosine Methyl Ester | L-Tyrosine Methyl Ester Hydrochloride | References |

| Molecular Formula | C₁₀H₁₃NO₃ | C₁₀H₁₄ClNO₃ | |

| Molecular Weight | 195.22 g/mol | 231.68 g/mol | [1] |

| Appearance | White to off-white powder | White to off-white crystalline powder | |

| Melting Point | 134-136 °C | 192 °C (decomposes) | [2][3] |

| Solubility | Soluble in water | Soluble in water and methanol (B129727) | [4] |

| Optical Rotation | [α]²⁰/D +26° (c=2.4 in methanol) | [α]²⁵/D +74.0° (c=3 in pyridine) | [2] |

Spectroscopic Data

The structural features of L-Tyrosine methyl ester can be confirmed through various spectroscopic techniques.

Table 1: ¹H NMR Data for L-Tyrosine Methyl Ester Hydrochloride (in DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.51 | s | OH (phenolic) | |

| 8.65 | s | NH₃⁺ | |

| 7.00 | d | 8.4 | 2 x Ar-H (ortho to CH₂) |

| 6.72 | d | 8.4 | 2 x Ar-H (ortho to OH) |

| 4.12 | dd | 7.4, 5.5 | α-CH |

| 3.65 | s | OCH₃ | |

| 3.07 | dd | 14.1, 5.7 | β-CH₂ |

| 2.99 | dd | 14.1, 7.2 | β-CH₂ |

Reference:

Table 2: ¹³C NMR Data for L-Tyrosine Methyl Ester Hydrochloride

| Chemical Shift (δ) ppm | Assignment |

| ~172 | C=O (ester) |

| ~156 | Ar-C (para to CH₂) |

| ~132 | 2 x Ar-C (ortho to CH₂) |

| ~127 | Ar-C (ipso) |

| ~117 | 2 x Ar-C (ortho to OH) |

| ~55 | α-CH |

| ~52 | OCH₃ |

| ~36 | β-CH₂ |

Reference: (Data for L-Tyrosine Hydrochloride, values for the ester are expected to be similar for the aromatic and alpha/beta carbons, with the addition of the ester methyl carbon).

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3200 | O-H stretch (phenolic), N-H stretch (amine) |

| ~3000 | C-H stretch (aromatic and aliphatic) |

| ~1740 | C=O stretch (ester) |

| ~1600, ~1500 | C=C stretch (aromatic) |

| ~1235 | C-O stretch (phenolic) |

Reference:

Table 4: Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 196 | [M+H]⁺ (protonated molecule) |

| 136 | Loss of COOCH₃ |

| 107 | Tropylium-like ion from benzyl (B1604629) fragmentation |

Reference:

Synthesis of L-Tyrosine Methyl Ester

The most common method for synthesizing L-Tyrosine methyl ester is the Fischer esterification of L-Tyrosine. This typically involves reacting the amino acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification using Thionyl Chloride

This is a widely used and efficient method for the preparation of amino acid methyl ester hydrochlorides.

Materials:

-

L-Tyrosine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether or tert-butyl methyl ether (anhydrous)

-

Ice bath

-

Round-bottom flask with a reflux condenser and drying tube

-

Magnetic stirrer

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend L-Tyrosine (e.g., 10.0 g, 55.2 mmol) in anhydrous methanol (e.g., 100 mL).

-

Cool the suspension in an ice bath to 0 °C.

-

Slowly add thionyl chloride (e.g., 8.0 mL, 110.4 mmol) dropwise to the stirred suspension over a period of 30-60 minutes. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to room temperature and then concentrate it under reduced pressure to remove the excess methanol and thionyl chloride.

-

To the resulting residue, add anhydrous diethyl ether or tert-butyl methyl ether and stir to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with anhydrous ether, and dry under vacuum to yield L-Tyrosine methyl ester hydrochloride.

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether.

Reactivity of L-Tyrosine Methyl Ester

L-Tyrosine methyl ester is a versatile intermediate in organic synthesis, particularly in the construction of peptides and other biologically active molecules. Its reactivity is centered around its three functional groups: the amino group, the phenolic hydroxyl group, and the methyl ester.

Reactions at the Amino Group

The primary amine is a nucleophilic site and readily undergoes reactions typical of amines, most notably acylation to form amide bonds.

For use in peptide synthesis, the amino group must be protected to prevent self-polymerization and to control the sequence of amino acid addition. The most common protecting groups are the tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) groups.

Experimental Protocol: N-Boc Protection

Materials:

-

L-Tyrosine methyl ester hydrochloride

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

-

Triethylamine (B128534) (TEA) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Suspend L-Tyrosine methyl ester hydrochloride (e.g., 5.0 g, 21.6 mmol) in DCM (e.g., 100 mL).

-

Cool the suspension in an ice bath.

-

Add triethylamine (e.g., 6.6 mL, 47.5 mmol) dropwise to neutralize the hydrochloride salt.

-

Add di-tert-butyl dicarbonate (e.g., 5.2 g, 23.8 mmol) portion-wise to the reaction mixture.

-

Remove the ice bath and stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-Tyrosine methyl ester.

Once the amino group is protected, the free carboxylic acid of another N-protected amino acid can be coupled to the amino group of a deprotected amino acid ester. Conversely, the carboxylic acid of an N-protected L-Tyrosine can be activated and coupled to the amino group of another amino acid ester. A common method involves the use of carbodiimide (B86325) coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.

Experimental Protocol: DCC/HOBt Mediated Peptide Coupling

Materials:

-

N-Boc-Amino Acid (e.g., N-Boc-Glycine)

-

L-Tyrosine methyl ester hydrochloride

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (B52724) or Dichloromethane (DCM)

-

Citric acid solution (e.g., 0.33 M)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve the N-Boc-amino acid (e.g., 1.0 eq), L-Tyrosine methyl ester hydrochloride (e.g., 1.0 eq), and HOBt (e.g., 1.0 eq) in acetonitrile or DCM.

-

Add DIPEA (e.g., 2.0 eq) to the mixture and cool to 0 °C in an ice bath.

-

Add a solution of DCC (e.g., 1.0 eq) in the same solvent dropwise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 3-5 hours.

-

A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter off the DCU and wash the filtrate with citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting dipeptide by column chromatography.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group on the side chain of L-Tyrosine methyl ester can undergo reactions such as alkylation to form ethers. This modification can be used to alter the properties of the resulting peptide or to introduce specific functionalities.

Experimental Protocol: O-Alkylation

Materials:

-

N-Boc-L-Tyrosine methyl ester

-

Alkylating agent (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., acetone (B3395972), DMF)

Procedure:

-

Dissolve N-Boc-L-Tyrosine methyl ester (e.g., 1.0 eq) in a suitable solvent like acetone or DMF.

-

Add a base such as anhydrous potassium carbonate (e.g., 1.5-2.0 eq).

-

Add the alkylating agent (e.g., 1.1-1.2 eq) and stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the O-alkylated product.

Reactions at the Methyl Ester

The methyl ester group can be hydrolyzed back to a carboxylic acid under basic conditions (saponification). This is often a necessary step in peptide synthesis to allow for further chain elongation at the C-terminus.

Role in Biological Systems and Drug Development

L-Tyrosine is a non-essential amino acid that is a precursor to several important biomolecules, including neurotransmitters (dopamine, norepinephrine, epinephrine) and thyroid hormones. L-Tyrosine methyl ester itself is not a direct participant in these natural pathways but is a crucial tool for synthesizing peptides and peptidomimetics that can interact with and modulate these systems. Its use allows for the incorporation of the tyrosine residue into synthetic molecules designed to have specific biological activities.

Stability and Storage

L-Tyrosine methyl ester and its hydrochloride salt are generally stable compounds. For long-term storage, they should be kept in a cool, dry, and well-ventilated area in tightly sealed containers. It is recommended to store them at 2-8 °C. They are incompatible with strong oxidizing agents.

Conclusion

L-Tyrosine methyl ester is a fundamental building block in synthetic organic chemistry, with its primary application in the field of peptide synthesis. Its well-defined structure and predictable reactivity at its three functional groups allow for its strategic incorporation into complex molecules. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic data, synthesis, and key reactions, offering a valuable resource for scientists and researchers in drug development and related fields.

References

H-Tyr-OMe in Neuroscience Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Tyr-OMe (L-Tyrosine methyl ester hydrochloride) serves as a valuable tool in neuroscience research, primarily acting as a more soluble prodrug of L-Tyrosine, the precursor to the catecholamine neurotransmitters dopamine (B1211576), norepinephrine (B1679862), and epinephrine. This guide provides an in-depth overview of its core applications, mechanisms of action, and the experimental methodologies employed to investigate its effects on neuronal function. Particular focus is placed on its role in modulating catecholamine synthesis and its potential impact on downstream signaling pathways relevant to cognitive function, stress responses, and neurological disorders.

Introduction

L-Tyrosine is an essential amino acid that plays a critical role in the central nervous system (CNS) as the rate-limiting precursor for the synthesis of catecholamines. However, its limited solubility can pose challenges in experimental settings. H-Tyr-OMe, the methyl ester hydrochloride salt of L-Tyrosine, offers enhanced solubility, making it a preferred compound for in vivo and in vitro studies requiring the administration of a tyrosine source. Upon administration, it is readily hydrolyzed by esterases to yield L-Tyrosine, thereby increasing the substrate availability for tyrosine hydroxylase, the first and rate-limiting enzyme in the catecholamine synthesis pathway.[1] This guide details the applications of H-Tyr-OMe in neuroscience research, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Mechanism of Action: The Catecholamine Synthesis Pathway

The primary mechanism of action of H-Tyr-OMe in the CNS is to increase the bioavailability of L-Tyrosine, thus promoting the synthesis of dopamine and subsequently norepinephrine and epinephrine.

Quantitative Data on H-Tyr-OMe and L-Tyrosine Administration

The administration of H-Tyr-OMe leads to a significant increase in brain tyrosine levels, which in turn can enhance catecholamine synthesis and turnover. The following tables summarize quantitative data from preclinical studies.

| Compound | Dose | Administration Route | Species | Time Point | Brain Tyrosine Increase (relative to control) | Reference |

| L-Tyrosine methyl ester | 100 mg/kg | Intraperitoneal | Mouse | 1 hour | Substantial increase in bioavailability | [1] |

| L-Tyrosine | 100 mg/kg | Intraperitoneal | Rat | 1 hour | Significant increase in all brain regions | [2] |

| Brain Region | L-Tyrosine Concentration (in perfusate) | Effect on Dopamine (DA) and Metabolites | Species | Reference |

| Medial Prefrontal Cortex (MPFC) | 250 - 1000 µM (reverse dialysis) | Elevated dihydroxyphenylacetic acid (DOPAC) | Rat | [3] |

| Medial Prefrontal Cortex (MPFC) | 1000 µM (reverse dialysis) | Elevated homovanillic acid (HVA) | Rat | [3] |

| Striatum | 250 µM (reverse dialysis) | Elevated DOPAC | Rat | |

| Striatum | 12.5 - 50 µM (perfusion) | Dose-dependently elevated stimulated DA levels | Rat |

Signaling Pathways Modulated by H-Tyr-OMe

Beyond its direct role in catecholamine synthesis, the increase in L-Tyrosine availability and subsequent modulation of neurotransmitter levels can influence downstream signaling cascades critical for neuronal function.

Brain-Derived Neurotrophic Factor (BDNF) Signaling

Studies have shown that both acute and chronic administration of L-Tyrosine can alter the levels of Brain-Derived Neurotrophic Factor (BDNF), a key neurotrophin involved in synaptic plasticity, neuronal survival, and cognitive function.

Potential Involvement of MAPK/ERK and PI3K/Akt Pathways

While direct evidence linking H-Tyr-OMe to the MAPK/ERK and PI3K/Akt pathways is limited, the general role of tyrosine phosphorylation in neuronal signaling suggests a potential for indirect modulation. Receptor tyrosine kinases (RTKs) are upstream activators of both the MAPK/ERK and PI3K/Akt pathways, which are crucial for neuronal survival, differentiation, and synaptic plasticity. Given that L-Tyrosine is a fundamental building block for proteins, its availability could influence the expression and function of components within these pathways. Further research is warranted to elucidate the specific effects of H-Tyr-OMe on these critical signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of H-Tyr-OMe and L-Tyrosine research.

In Vivo Microdialysis for Dopamine Measurement

This protocol is adapted from studies measuring extracellular dopamine levels following L-Tyrosine administration.

Objective: To measure extracellular levels of dopamine and its metabolites in specific brain regions of awake, freely moving rodents.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes (e.g., 4-mm active length)

-

Guide cannula

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF): 145 mM NaCl, 2.8 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgCl₂, 5.4 mM D-glucose, pH 7.4

-

H-Tyr-OMe or L-Tyrosine solution

-

HPLC system with electrochemical detection (HPLC-ECD)

Procedure:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., striatum or medial prefrontal cortex). Secure the cannula with dental cement. Allow for a post-surgical recovery period.

-

Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with aCSF at a low flow rate (e.g., 0.2-2.0 µL/min) using a syringe pump.

-

Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of dopamine and its metabolites.

-

Drug Administration: Administer H-Tyr-OMe or L-Tyrosine via the desired route (e.g., intraperitoneal injection or through reverse dialysis by including it in the aCSF).

-

Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period post-administration.

-

Sample Analysis: Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, DOPAC, and HVA.

HPLC-ECD Analysis of Brain Tissue

This protocol outlines a general procedure for the analysis of dopamine and its metabolites from brain tissue homogenates.

Objective: To quantify the total tissue content of dopamine, DOPAC, and HVA.

Materials:

-

Brain tissue from the region of interest

-

Homogenizer

-

Perchloric acid (PCA) solution containing an internal standard (e.g., 3,4-dihydroxybenzylamine)

-

Centrifuge

-

HPLC-ECD system with a C18 reverse-phase column

Procedure:

-

Tissue Dissection and Homogenization: Rapidly dissect the brain region of interest on ice. Weigh the tissue and homogenize it in a known volume of ice-cold PCA solution.

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.

-

Supernatant Collection: Carefully collect the supernatant, which contains the neurotransmitters and their metabolites.

-

HPLC-ECD Analysis: Inject a known volume of the supernatant into the HPLC-ECD system. The compounds are separated on the C18 column and detected by the electrochemical detector.

-

Quantification: Quantify the concentrations of dopamine, DOPAC, and HVA by comparing the peak areas to those of a standard curve. Normalize the results to the initial tissue weight.

Behavioral Assessment: Forced Swim Test

The forced swim test is a common behavioral assay used to screen for antidepressant-like activity.

Objective: To assess the effect of H-Tyr-OMe on depressive-like behavior.

Materials:

-

Cylindrical container (e.g., 25 cm high, 10 cm in diameter)

-

Water at 23-25°C

-

H-Tyr-OMe solution

-

Video recording and analysis software

Procedure:

-

Pre-test Session (Day 1): Place the animal in the cylinder filled with water (to a depth where the animal cannot touch the bottom) for a 15-minute habituation session.

-

Drug Administration: Administer H-Tyr-OMe or vehicle at specified time points before the test session (e.g., 24, 5, and 1 hour prior).

-

Test Session (Day 2): Place the animal back into the water-filled cylinder for a 5-minute test session.

-

Behavioral Scoring: Record the session and score the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is interpreted as an antidepressant-like effect.

Conclusion

H-Tyr-OMe is a valuable research tool for investigating the role of the catecholaminergic system in the CNS. Its superior solubility compared to L-Tyrosine facilitates its use in a variety of experimental paradigms. By increasing the substrate for tyrosine hydroxylase, H-Tyr-OMe administration leads to enhanced catecholamine synthesis, which can be quantified using techniques such as in vivo microdialysis and HPLC-ECD. Furthermore, the resulting modulation of neurotransmitter levels can impact downstream signaling pathways, including BDNF signaling, with implications for synaptic plasticity and cognitive function. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted effects of H-Tyr-OMe in neuroscience. Future research should focus on elucidating the precise impact of H-Tyr-OMe on other key neuronal signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, to gain a more comprehensive understanding of its neurobiological effects.

References

- 1. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regional tyrosine levels in rat brain after tyrosine administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel Cyclic Compounds from L-Tyrosine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

L-Tyrosine methyl ester serves as a versatile and crucial starting material in medicinal chemistry and drug development for the synthesis of novel cyclic compounds. Its inherent structural features—a primary amine, a carboxylic ester, and a phenolic side chain—offer multiple reactive points for creating complex molecular architectures.[1] Protecting the carboxylic acid functionality as a methyl ester allows for controlled and specific reactions, making it an ideal building block for peptide synthesis and the development of bioactive pharmaceuticals.[1][2] This guide details the synthesis strategies, experimental protocols, and applications of cyclic compounds derived from this valuable amino acid derivative.

Core Synthetic Strategies

The structural scaffold of L-tyrosine methyl ester is a valuable starting point for creating a variety of cyclic structures, primarily through intramolecular cyclization or the cyclization of linear precursors.[1] Key classes of cyclic compounds synthesized from this precursor include diketopiperazines, cyclic depsipeptides, and piperazines.

-

Diketopiperazines (Cyclic Dipeptides): These are among the most common cyclic compounds derived from amino acids. The synthesis typically involves the creation of a linear dipeptide methyl ester, followed by deprotection and spontaneous or catalyzed intramolecular cyclization to form the stable six-membered diketopiperazine ring.[3] For instance, cyclo(Tyr-Tyr) has been investigated for its biological activities, including potential anti-neoplastic properties and effects on ion channels.

-

Cyclic Depsipeptides: These structures contain at least one ester linkage in the peptide backbone. A notable strategy involves forming a phenyl ester bond using the side-chain hydroxyl group of tyrosine. Solid-phase peptide synthesis (SPPS) is a powerful technique for this, allowing for on-resin, head-to-side-chain cyclization to produce complex cyclic depsipeptides.

-

Chiral Piperazines: These can be synthesized from cyclo-dityrosine derivatives through reduction. The cyclodipeptides are cleanly reduced using reagents like borane/tetrahydrofuran (BH3/THF), converting the amide bonds to amine linkages to form the piperazine (B1678402) ring while retaining chirality.

Experimental Workflows and Protocols

Detailed methodologies are crucial for reproducible synthesis. The following sections provide an overview of the experimental workflows and specific protocols for key transformations.

General Synthesis Workflow

The overall process begins with the preparation of the L-tyrosine methyl ester, which then serves as a building block for linear peptides. These precursors are subsequently cyclized to yield the desired cyclic compounds.

Caption: General workflow for synthesizing cyclic compounds from L-Tyrosine.

Protocol 1: Preparation of L-Tyrosine Methyl Ester Hydrochloride

This protocol details the esterification of L-Tyrosine using thionyl chloride in methanol (B129727).

-

Reaction Setup: Add L-Tyrosine (1.81g, 10mmol) and methanol (20mL) to a 50mL three-neck flask equipped with a magnetic stirrer and thermometer.

-

Reagent Addition: Cool the mixture in an ice bath to -10 °C. Slowly add thionyl chloride (1.78g, 15mmol) dropwise, ensuring the reaction temperature remains below room temperature.

-

Esterification: After addition, heat the reaction to reflux. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the flask and concentrate the solution to remove methanol. Dry the resulting solid to obtain L-tyrosine methyl ester hydrochloride.

-

Yield: This procedure typically yields around 2.21g (95.5%) of the white solid product with an HPLC purity of 98.6%.

-

Protocol 2: Synthesis of a Linear Dipeptide (N-acetyl-L-Tyrosine L-Alanine Methyl Ester)

This protocol describes the coupling of N-acetyl-L-tyrosine with L-alanine methyl ester.

-

Reaction Setup: To a flame-dried 10 mL round bottom flask, add N-acetyl-L-tyrosine (0.50 g, 2.24 mmol), L-alanine methyl ester hydrochloride (0.31 g, 2.24 mmol), and 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) (0.433 g, 2.46 mmol).

-

Drying and Inert Atmosphere: Dry the flask under vacuum for 20 minutes and then purge with argon.

-

Reagent Addition: Add acetonitrile (B52724) (2.5 mL), followed by 4-methylmorpholine (B44366) (NMM) (0.616 mL, 5.60 mmol) over 10 minutes.

-

Reaction: Stir the reaction at 15 °C under an argon balloon for 2 hours.

-

Quenching and Extraction: Quench the reaction with H₂O (12 mL) and extract with ethyl acetate (B1210297) (25 mL).

Protocol 3: Cyclization to form Cyclo-Dityrosines (Diketopiperazine)

This protocol is adapted from the two-step procedure of Nitecki for the cyclization of N-tert-butoxycarbonyl (Boc) protected dipeptide methyl esters.

-

Deprotection: Dissolve the N-Boc protected dipeptide methyl ester precursor in 98% formic acid at 25 °C to remove the Boc group.

-

Cyclization: Following deprotection, subject the resulting dipeptide methyl ester to reflux in 2-butanol. This condition promotes the intramolecular cyclization to form the diketopiperazine ring.

-

Purification: The resulting cyclo-dityrosine product may precipitate or require purification via standard chromatographic techniques. The poor solubility of these compounds in ethereal solvents should be noted.

Quantitative Data Summary

The efficiency of synthesis and the biological activity of the resulting compounds are critical metrics for drug development.

Table 1: Synthesis Yields for L-Tyrosine Derivatives

| Step | Product | Starting Material(s) | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| Esterification | L-Tyrosine methyl ester HCl | L-Tyrosine | SOCl₂, Methanol, Reflux | 95.5 - 97.2 | 98.6 - 99.3 (HPLC) | |

| Amidation | N-trifluoroacetyl-L-tyrosine methyl ester | L-Tyrosine methyl ester HCl | Ethyl trifluoroacetate, Et₃N | 93.6 | 99.2 (HPLC) |

| Piperazine Formation | Chiral Piperazine Dihydrobromides | Cyclo-dityrosines | BH₃/THF, Reflux | 72 - 89 | Crystalline | |

Table 2: Biological Activity of Tyrosine-Containing Cyclic Dipeptides

| Compound | Assay/Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Cyclo(Tyr-Tyr) (cTT) | µ-Opioid Receptor Binding | IC₅₀ | 0.82 µM | |

| Cyclo(Phe-Tyr) (cPT) | µ-Opioid Receptor Binding | IC₅₀ | 69.7 µM | |

| Cyclo(Phe-Tyr) (cPT) | Anti-neoplastic (MCF-7 cells) | Growth Inhibition (at 2.5 mM) | 75.6% | |

| Cyclo(Phe-Tyr) (cPT) | Anti-neoplastic (HeLa cells) | Growth Inhibition (at 2.5 mM) | 73.4% |

| Cyclo(Phe-Tyr) (cPT) | Anti-neoplastic (HT-29 cells) | Growth Inhibition (at 2.5 mM) | 60.6% | |

Applications in Drug Discovery and Development

Cyclic compounds derived from L-tyrosine are of significant interest due to their diverse biological activities. Their constrained conformations can lead to improved receptor selectivity, metabolic stability, and bioavailability compared to their linear counterparts.

Signaling Pathway Targeting

Many bioactive peptides and their cyclic analogues function by interacting with cell surface receptors, such as G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), to modulate intracellular signaling pathways. For example, novel cyclic peptides have been developed to specifically target the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.

Caption: Targeting a cell signaling pathway with a novel cyclic peptide.

-

Anti-Neoplastic Agents: Tyrosine-containing diketopiperazines have demonstrated significant anti-cancer activity. For example, cyclo(Phe-Tyr) shows growth inhibition of over 75% against MCF-7 breast cancer cells.

-

Neurological Applications: As a precursor to neurotransmitters like dopamine, L-tyrosine derivatives are valuable in neuroscience research. Cyclic analogues can be designed to interact with specific neurological receptors, offering potential treatments for mood disorders or cognitive enhancement.

-

Targeted Drug Delivery: Novel cyclic peptides can be used as targeting moieties. By conjugating a cytotoxic drug like camptothecin (B557342) to an EGFR-specific cyclic peptide, the drug can be delivered selectively to cancer cells that overexpress the receptor, increasing efficacy and reducing side effects.

References

H-Tyr-OMe: A Versatile Building Block in Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine methyl ester (H-Tyr-OMe) has emerged as a critical and versatile building block in the landscape of pharmaceutical development. Its inherent structural features, combining a reactive amino group, a carboxylic acid ester, and a phenolic side chain, provide a rich scaffold for the synthesis of a diverse array of bioactive molecules. This guide offers a comprehensive technical overview of H-Tyr-OMe, encompassing its chemical properties, synthesis, and applications in the generation of peptides, peptidomimetics, and small molecule inhibitors, with a particular focus on their therapeutic potential.

Core Properties of H-Tyr-OMe and its Hydrochloride Salt

A thorough understanding of the physicochemical properties of H-Tyr-OMe is fundamental for its effective utilization in synthetic chemistry. The compound is most commonly available as its hydrochloride salt (H-Tyr-OMe·HCl) to enhance stability and solubility.

| Property | H-Tyr-OMe | H-Tyr-OMe·HCl |

| CAS Number | 1080-06-4[1][2][3] | 3417-91-2[4] |

| Molecular Formula | C₁₀H₁₃NO₃[1] | C₁₀H₁₄ClNO₃ |

| Molecular Weight | 195.22 g/mol | 231.68 g/mol |

| Appearance | White to light yellow solid/powder | White to off-white solid |

| Melting Point | 134-136 °C | Not specified |

| Solubility | Soluble in water | Soluble in DMSO (100 mg/mL) |

| Purity | ≥98% | Not specified |

| Optical Rotation | +26° (c=2.4 in methanol) | Not specified |

| Storage | 4°C, sealed storage, away from moisture | 4°C, sealed storage, away from moisture |

Synthesis and Characterization of H-Tyr-OMe

The primary synthetic route to H-Tyr-OMe involves the esterification of L-tyrosine. The most common and efficient method is the Fischer-Speier esterification, utilizing methanol (B129727) as both the solvent and reactant in the presence of an acid catalyst, typically thionyl chloride (SOCl₂) or hydrogen chloride (HCl) gas.

Experimental Protocol: Synthesis of L-Tyrosine Methyl Ester Hydrochloride (H-Tyr-OMe·HCl)

Materials:

-

L-Tyrosine

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether or Petroleum ether

Procedure:

-

Suspend L-tyrosine (e.g., 18.0 g) in anhydrous methanol (e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (e.g., 12.0 mL) dropwise to the stirred suspension while maintaining the temperature below 20°C.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (L-tyrosine) is no longer detectable.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add cold diethyl ether or petroleum ether to precipitate the product.

-

Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield L-tyrosine methyl ester hydrochloride. A typical yield for this reaction is around 95%.

Analytical Methods for Quality Control

The purity and identity of synthesized H-Tyr-OMe are critical for its use in pharmaceutical applications. Standard analytical techniques for its characterization include:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A typical purity of commercially available H-Tyr-OMe is ≥98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Optical Rotation: To confirm the stereochemical integrity of the L-enantiomer.

-

Melting Point Analysis: As a preliminary indicator of purity.

H-Tyr-OMe in Peptide Synthesis

H-Tyr-OMe serves as a crucial starting material for the incorporation of tyrosine residues into peptide chains, particularly in solution-phase peptide synthesis. For solid-phase peptide synthesis (SPPS), the corresponding N-protected and side-chain protected derivative, Fmoc-Tyr(tBu)-OH, is more commonly used.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(tBu)-OH

This protocol outlines the manual synthesis of a simple tripeptide, H-Gly-Ala-Tyr-OH, on a Wang resin pre-loaded with Fmoc-Tyr(tBu)-OH.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Ala-OH

-

Fmoc-Gly-OH

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU

-

Hydroxybenzotriazole (HOBt) or HOAt

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF in a fritted syringe.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the tyrosine residue. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling (Alanine):

-

Activate Fmoc-Ala-OH with a coupling reagent (e.g., DIC/HOBt or HBTU/DIPEA) in DMF.

-

Add the activated amino acid solution to the resin and allow it to react to form the peptide bond.

-

Wash the resin with DMF.

-

-

Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF to expose the N-terminus of the newly added alanine. Wash the resin with DMF.

-

Amino Acid Coupling (Glycine):

-

Activate Fmoc-Gly-OH with a coupling reagent in DMF.

-

Add the activated amino acid solution to the resin and allow it to react.

-

Wash the resin with DMF.

-

-

Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine (B1666218) with 20% piperidine in DMF. Wash the resin with DMF and then with DCM, and dry under vacuum.

-

Cleavage and Side-Chain Deprotection: Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the t-butyl side-chain protecting group from tyrosine.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. The purified peptide can be obtained by reverse-phase HPLC.

H-Tyr-OMe as a Precursor for Bioactive Molecules

The chemical reactivity of the amino, ester, and phenolic groups of H-Tyr-OMe makes it an ideal starting point for the synthesis of a variety of small molecule drugs, particularly tyrosine kinase inhibitors.

Application in the Synthesis of Tyrosine Kinase Inhibitors

Receptor tyrosine kinases (RTKs) are a class of cell surface receptors that play a crucial role in cellular signaling pathways regulating cell growth, differentiation, and metabolism. Aberrant activation of RTKs is a hallmark of many cancers, making them attractive targets for drug development. Many tyrosine kinase inhibitors are designed to mimic the tyrosine residue of the substrate, and H-Tyr-OMe can serve as a key precursor in their synthesis.

The general strategy involves modifying the core H-Tyr-OMe structure to enhance its binding affinity and selectivity for the ATP-binding pocket of a specific tyrosine kinase.

Caption: A logical workflow for the development of a tyrosine kinase inhibitor starting from H-Tyr-OMe.

Bioactivity of H-Tyr-OMe Derived Inhibitors

While specific bioactivity data for compounds directly synthesized from H-Tyr-OMe is often embedded within broader medicinal chemistry studies, the literature contains numerous examples of tyrosine derivatives with potent inhibitory activity against various kinases.

| Compound Class | Target Kinase | Bioactivity (IC₅₀ / Kᵢ) |

| Tyrphostins | EGF Receptor Kinase | IC₅₀ values in the low micromolar to nanomolar range |

| Substituted Tyrosine Derivatives | Abl Kinase | Potency comparable to Imatinib |

| Tetrapeptide Tyrosine Kinase Inhibitors | p56(lck) Tyrosine Kinase | Potent inhibition demonstrated |

Signaling Pathways Targeted by Tyrosine Kinase Inhibitors

Tyrosine kinase inhibitors derived from precursors like H-Tyr-OMe typically exert their therapeutic effect by blocking the signaling cascades downstream of receptor tyrosine kinases. A common pathway affected is the Ras-Raf-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.

References

Methodological & Application

Application Notes and Protocols for Solution-Phase Peptide Synthesis Using L-Tyrosine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solution-phase peptide synthesis (SPPS) remains a valuable methodology for the production of peptides, particularly for large-scale synthesis and for peptides that are difficult to assemble on a solid support.[1] L-Tyrosine, an aromatic amino acid, is a frequent component of biologically active peptides, playing a crucial role in receptor binding and molecular recognition.[2] The use of L-Tyrosine methyl ester as the C-terminal starting material offers a convenient entry point for the stepwise elongation of the peptide chain. The methyl ester group provides stable protection of the C-terminus during coupling reactions and can be selectively deprotected for further chain extension or for the synthesis of peptide acids.[3]

These application notes provide detailed protocols for the synthesis of dipeptides using L-Tyrosine methyl ester, employing both tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protection strategies. Comparative data on coupling efficiencies and detailed experimental workflows are presented to guide researchers in selecting the optimal conditions for their specific needs.

Data Presentation: Coupling Efficiency in Dipeptide Synthesis

The selection of protecting groups and coupling reagents significantly impacts the yield and purity of the final peptide. Below is a summary of quantitative data from representative dipeptide syntheses involving L-Tyrosine methyl ester or analogous structures.

Table 1: Boc-Protected Amino Acid Coupling with L-Tyrosine Methyl Ester

| N-α-Boc Amino Acid | Coupling Reagent | Base | Solvent(s) | Reaction Time | Yield (%) | Reference |

| Boc-L-Tyrosine | DCC | Triethylamine (B128534) | DMF/Acetonitrile | Not Specified | 87% | [4] |

| Boc-Phenylalanine | Isobutylchloroformate (IBCF) | N-Methylmorpholine (NMM) | THF/DMF | 2 hours | Moderate (not specified) | [3] |

| Boc-Phe-OH | T3P® | DIPEA | Dichloromethane (DCM) | 10 minutes | >98% |

Table 2: Fmoc-Protected Amino Acid Coupling

| N-α-Fmoc Amino Acid | Coupling Reagent | Additive | Base | Solvent | Reaction Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Fmoc-Amino Acid | PyBOP | HOBt | DIPEA | DMF | 1 hour | Not Specified | | | Fmoc-Amino Acid | HATU | - | DIPEA/Collidine | DMF | 4-24 hours | Not Specified | |

Note: The yields reported are for isolated products and may vary depending on the specific amino acid sequence, purity of reagents, and reaction scale.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for solution-phase peptide synthesis using L-Tyrosine methyl ester with either Boc or Fmoc protecting groups.

Caption: Workflow for Boc-strategy peptide synthesis.

Caption: Workflow for Fmoc-strategy peptide synthesis.

Experimental Protocols

Protocol 1: Synthesis of Boc-L-Tyrosyl-L-Tyrosine Methyl Ester using DCC

This protocol is adapted from a standard procedure for dipeptide synthesis using a carbodiimide (B86325) coupling agent.

Materials:

-

N-(tert-butoxycarbonyl)-L-tyrosine (Boc-L-Tyr-OH)

-

L-Tyrosine methyl ester hydrochloride (HCl·H-L-Tyr-OMe)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Acetonitrile

-

Ethyl acetate (B1210297) (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve L-Tyrosine methyl ester hydrochloride (1.0 equivalent) and N-(tert-butoxycarbonyl)-L-tyrosine (1.0 equivalent) in a mixture of DMF and acetonitrile.

-

Cool the solution in an ice bath.

-

With stirring, add triethylamine (1.0 equivalent) to neutralize the hydrochloride salt.

-

Add dicyclohexylcarbodiimide (DCC) (1.0 equivalent) to the cooled solution.

-

Allow the reaction to stir in the ice bath and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Synthesis of a Protected Dipeptide Methyl Ester using Isobutylchloroformate (Mixed Anhydride (B1165640) Method)

This protocol describes a mixed anhydride method for peptide coupling, which is an alternative to carbodiimide-based methods.

Materials:

-

N-Boc-protected amino acid (e.g., Boc-L-Phenylalanine) (1.0 equivalent)

-

L-Tyrosine methyl ester hydrochloride (HCl·H-L-Tyr-OMe) (1.2 equivalents)

-

N-Methylmorpholine (NMM)

-

Isobutylchloroformate (IBCF)

-

Tetrahydrofuran (THF), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

10% aqueous sodium bicarbonate solution

-

Citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the N-Boc-protected amino acid (1.0 equivalent) in anhydrous THF.

-

Add N-Methylmorpholine (1.01 equivalents) and cool the solution to -15°C.

-

In a separate flask, dissolve L-Tyrosine methyl ester hydrochloride (1.2 equivalents) in a minimal amount of anhydrous DMF and add N-Methylmorpholine (1.23 equivalents) to neutralize the salt under ice-cold conditions.

-

To the first flask containing the Boc-amino acid, add isobutylchloroformate with vigorous stirring at -15°C to form the mixed anhydride.

-

Immediately add the contents of the second flask (the neutralized L-Tyrosine methyl ester solution) to the mixed anhydride solution.

-

Allow the reaction mixture to stir for 2 hours, allowing it to warm to room temperature.

-

Filter the reaction mixture and evaporate the solvent under reduced pressure.

-

Dissolve the resulting oily residue in ethyl acetate.

-

Wash the organic layer sequentially with 10% aqueous sodium bicarbonate, citric acid solution, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., Methanol:Chloroform).

Protocol 3: General N-α-Boc Deprotection

This protocol details the removal of the Boc protecting group to allow for further peptide chain elongation.

Materials:

-

Boc-protected peptide methyl ester

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Cold diethyl ether or hexane (B92381)

Procedure:

-

Dissolve the Boc-protected peptide methyl ester in DCM in a round-bottom flask under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution in an ice bath to 0°C.

-

Add trifluoroacetic acid (TFA) dropwise over 1 hour.

-

Continue stirring at 0°C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Remove the solvent and excess TFA by evaporation under reduced pressure.

-

To the residue, add cold diethyl ether or hexane to precipitate the deprotected peptide as its TFA salt.

-

Filter the solid product and dry it in a desiccator. The resulting peptide TFA salt can be used in the next coupling step after neutralization.

Protocol 4: General N-α-Fmoc Deprotection

This protocol outlines the standard procedure for removing the Fmoc protecting group.

Materials:

-

Fmoc-protected peptide methyl ester

-

20% Piperidine (B6355638) in DMF solution

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve the Fmoc-protected peptide methyl ester in DMF.

-

Add the 20% piperidine in DMF solution.

-

Stir the reaction mixture at room temperature for 15-30 minutes.

-

Monitor the completion of the deprotection by TLC.

-

Once complete, evaporate the solvent under reduced pressure.

-

The residue, containing the deprotected peptide, can be purified or used directly in the next coupling step after removing the piperidine adducts, often through an aqueous work-up.

Conclusion

The use of L-Tyrosine methyl ester in solution-phase peptide synthesis provides a robust and versatile approach for the preparation of tyrosine-containing peptides. The choice between Boc and Fmoc strategies will depend on the overall synthetic plan, including the nature of other amino acids in the sequence and the desired final product. The protocols and data presented herein offer a foundational guide for researchers to successfully synthesize peptides using this important building block. Careful optimization of coupling reagents, solvents, and reaction times will ensure high yields and purity of the target peptides.

References

Application Notes and Protocols: H-Tyr-OMe Coupling Reactions with Hindered Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of peptide bonds involving sterically hindered amino acids presents a significant challenge in synthetic peptide chemistry. Steric hindrance, arising from bulky side chains (e.g., Val, Ile) or α,α-disubstitution (e.g., α-aminoisobutyric acid, Aib), can impede the approach of the reacting amino and carboxyl groups, leading to slow reaction rates, low yields, and increased risk of racemization.[1][2] This application note provides detailed protocols and comparative data for the coupling of H-Tyr-OMe (Tyrosine methyl ester) with representative sterically hindered amino acids, offering guidance for researchers encountering these challenging coupling reactions.

The selection of an appropriate coupling reagent and optimization of reaction conditions are paramount for the successful synthesis of peptides containing hindered residues.[3] This document outlines effective strategies employing various classes of coupling reagents, including carbodiimides and uronium/aminium salts, to facilitate efficient amide bond formation with H-Tyr-OMe.

Data Presentation: Coupling of Protected Hindered Amino Acids with H-Tyr-OMe

The following table summarizes quantitative data for the coupling of various N-protected hindered amino acids with H-Tyr-OMe, providing a comparison of different coupling methods.

| N-Protected Amino Acid | Coupling Reagent/Additive | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Boc-Phe-OH | Isobutylchloroformate | NMM | DMF | 2 | -15 to RT | Moderate | [1] |

| Fmoc-Ser(tBu)-OH | HATU | DIPEA | DMF | - | - | - | [4] |

| Boc-Leu-OH | EDC·HCl/HOBt | NMM | DCM | 6-8 | 0 to RT | - | |

| Fmoc-Amino Acid | DIC/HOBt | - | DMF | 16 | RT | - | |

| Fmoc-Amino Acid | PyBOP | NMM | DMF | 1 | RT | - | |

| Z-L-Phg-OH | EDC·HCl/Oxyma Pure | DIEA | DCM/DMF (1:1) | 15 | 0 to RT | - | |

| Boc-Alanine | EDC·HCl/HOBt | - | - | - | - | - |

Note: Specific yield data for direct coupling with H-Tyr-OMe was not always available in the cited literature; therefore, representative conditions for similar couplings are provided. The yield is often sequence and substrate-dependent.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Peptide Coupling using EDC·HCl/HOBt

This protocol describes a standard method for the coupling of an N-protected hindered amino acid with H-Tyr-OMe using the carbodiimide (B86325) EDC·HCl in the presence of the additive HOBt to suppress racemization.

Materials:

-

N-protected hindered amino acid (e.g., Boc-Val-OH, Fmoc-Aib-OH)

-

H-Tyr-OMe·HCl

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

1 M aqueous hydrochloric acid solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a round-bottom flask, dissolve H-Tyr-OMe·HCl (1.0 eq) in DCM or DMF.

-

Add NMM or DIPEA (1.1 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

In a separate flask, dissolve the N-protected hindered amino acid (1.0-1.2 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in DCM or DMF.

-

Stir the activation mixture at 0 °C for 15-30 minutes.

-

Add the activated amino acid solution to the flask containing the neutralized H-Tyr-OMe.

-

Allow the reaction mixture to warm to room temperature and stir for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: General Procedure for Solution-Phase Peptide Coupling using HATU

This protocol is suitable for more challenging couplings involving highly hindered amino acids, utilizing the highly efficient uronium salt coupling reagent HATU.

Materials:

-

N-protected hindered amino acid (e.g., Fmoc-Aib-OH)

-

H-Tyr-OMe·HCl

-

HATU (1-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Standard work-up reagents as listed in Protocol 1.

Procedure:

-

In a round-bottom flask, dissolve H-Tyr-OMe·HCl (1.0 eq) in DMF.

-

Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes at room temperature.

-

In a separate flask, dissolve the N-protected hindered amino acid (1.1 eq) and HATU (1.1 eq) in DMF.

-

Add this solution to the H-Tyr-OMe solution.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Perform an aqueous work-up as described in Protocol 1 (steps 8-9).

-

Purify the crude product by column chromatography.

Mandatory Visualizations

References

Application Notes and Protocols for the Synthesis of Neuropeptides Utilizing H-Tyr-OMe

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of neuropeptides, with a specific focus on leveraging L-Tyrosine methyl ester hydrochloride (H-Tyr-OMe) as a starting material or key intermediate. Both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) methodologies are covered, offering flexibility for different research and production scales. Additionally, protocols for the characterization and biological evaluation of the synthesized peptides are included to provide a comprehensive workflow from synthesis to functional analysis.

Introduction

Neuropeptides are a diverse class of signaling molecules that play crucial roles in a wide array of physiological processes, including pain perception, mood regulation, and appetite control. The ability to synthesize these peptides with high purity is essential for research into their biological functions and for the development of novel therapeutics. L-Tyrosine is a common residue in many biologically active neuropeptides, such as enkephalins. The use of its methyl ester derivative, H-Tyr-OMe, can be advantageous in certain synthetic strategies, particularly in liquid-phase synthesis, by protecting the C-terminal carboxyl group.

This document outlines the synthesis of Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH), a model pentapeptide, to illustrate the practical application of these protocols.

Data Presentation

Table 1: Quantitative Data for Solid-Phase Peptide Synthesis (SPPS) of Leu-Enkephalin Analogues

| Peptide Sequence | Synthesis Scale | Overall Yield | Purity after HPLC | Reference |

| Leu-Enkephalin Analogue 1 | 0.1 mmol | ~60% | >95% | [1] |

| Leu-Enkephalin Analogue 2 | 0.1 mmol | - | >95% | [1] |

| Leu-Enkephalin Analogue 3 | 0.1 mmol | - | >95% | [1] |

| Leu-Enkephalin | 0.1 mmol | 65% (Fmoc) | Not Specified |

Table 2: Quantitative Data for Liquid-Phase Peptide Synthesis (LPPS) of Various Peptides